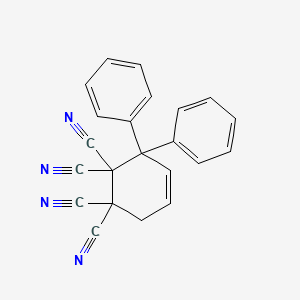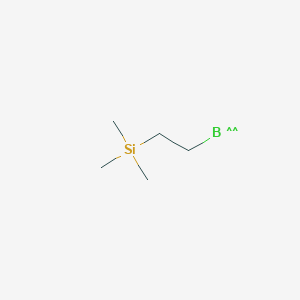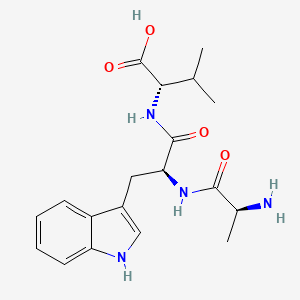
L-Alanyl-L-tryptophyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-tryptophyl-L-valine is a tripeptide composed of the amino acids L-alanine, L-tryptophan, and L-valine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and as building blocks for proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced side chains or modified peptide bonds.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-tryptophyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-tryptophyl-L-valine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing signaling pathways and cellular responses. The tryptophan residue, in particular, can engage in interactions with aromatic residues in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-tryptophyl-L-glutamic acid
- L-Alanyl-L-tryptophyl-L-threonine
- L-Alanyl-L-tryptophyl-L-leucine
Uniqueness
L-Alanyl-L-tryptophyl-L-valine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of tryptophan provides aromatic interactions, while valine and alanine contribute to the hydrophobic character and structural stability of the peptide.
Eigenschaften
CAS-Nummer |
63347-24-0 |
|---|---|
Molekularformel |
C19H26N4O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-10(2)16(19(26)27)23-18(25)15(22-17(24)11(3)20)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t11-,15-,16-/m0/s1 |
InChI-Schlüssel |
XPBVBZPVNFIHOA-UVBJJODRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
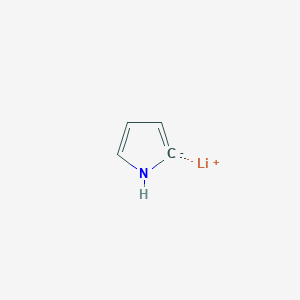

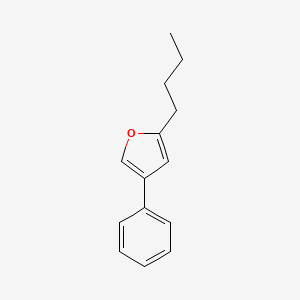
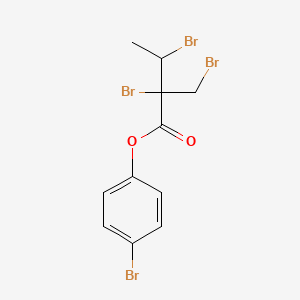
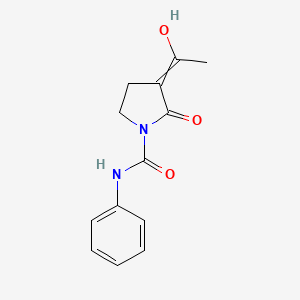

stannane](/img/structure/B14509233.png)
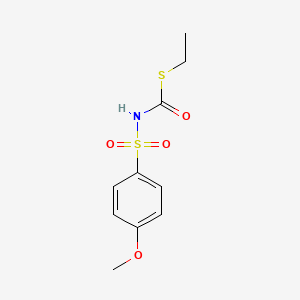

![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

